3-(2-Chlorophenyl)prop-2-yn-1-ol
Overview
Description
3-(2-Chlorophenyl)prop-2-yn-1-ol is a useful research compound. Its molecular formula is C9H7ClO and its molecular weight is 166.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Spectroscopic Analysis
Research has demonstrated that compounds structurally related to 3-(2-Chlorophenyl)prop-2-yn-1-ol, such as 3-(4-Chlorophenyl)-5-[4-propane -2-yl) phenyl-4, 5-dihydro-1H-pyrazole-1-yl] (pyridine -4-yl) methanone (CPPPM), have been extensively studied for their molecular structure and spectroscopic properties. These studies include vibrational studies, density functional theory (DFT) analysis, and experimental geometrical parameter comparison. Such research contributes significantly to understanding the stability and electronic properties of these molecules (Sivakumar et al., 2021).
Antibacterial Properties
Another areaof interest is the antibacterial properties of compounds related to this compound. For instance, novel heterocyclic compounds containing 2-[5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl] fragments, derived from 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, have been synthesized and evaluated for their antibacterial activity. These compounds demonstrated significant activity against various bacterial strains, highlighting their potential as antibacterial agents (Mehta, 2016).
Computational Insights on Electronic Properties
Computational studies have also been conducted on molecules similar to this compound, like (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. These studies focus on geometrical entities, electronic properties, and chemical reactivity. Such research is crucial for understanding the molecular behavior and potential applications of these compounds in various fields, including materials science and pharmaceuticals (Adole et al., 2020).
Antifungal Evaluation
Compounds related to this compound, such as 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols, have been synthesized and evaluated for their antifungal properties. These compounds have shown promising results in inhibiting the growth of Candida strains, suggesting their potential use in antifungal therapies (Lima-Neto et al., 2012).
Anticancer and Antimicrobial Activity Studies
Furthermore, research on bioactive molecules structurally similar to this compound has included studies on their anticancer and antimicrobial activities. These studies involve molecular docking, natural bond orbital (NBO) analysis, and investigation of non-covalent interactions, providing insights into the therapeutic potential of these compounds (Viji et al., 2020).
Properties
IUPAC Name |
3-(2-chlorophenyl)prop-2-yn-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTSXDNZKHJDLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#CCO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399431 | |
Record name | 3-(2-chlorophenyl)prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80151-26-4 | |
Record name | 3-(2-chlorophenyl)prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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